(5-Methyl-2-nitrophenyl)phosphonic acid
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Overview
Description
(5-Methyl-2-nitrophenyl)phosphonic acid is an organophosphorus compound characterized by a phosphonic acid group attached to a 5-methyl-2-nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-2-nitrophenyl)phosphonic acid typically involves the reaction of 5-methyl-2-nitroaniline with phosphorus trichloride (PCl3) followed by hydrolysis. The reaction conditions often include:
Temperature: Controlled to avoid decomposition.
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalysts: Lewis acids may be used to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale reactors: To handle bulk quantities.
Continuous flow systems: For efficient production.
Purification steps: Including crystallization and filtration to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: (5-Methyl-2-nitrophenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form phosphonic acid derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Including hydrogen gas with a palladium catalyst or sodium borohydride.
Solvents: Polar solvents like ethanol or water are often used.
Major Products:
Oxidation products: Phosphonic acid derivatives.
Reduction products: Amino derivatives of the original compound.
Substitution products: Various substituted phosphonic acids.
Scientific Research Applications
(5-Methyl-2-nitrophenyl)phosphonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the development of corrosion inhibitors and flame retardants.
Mechanism of Action
The mechanism of action of (5-Methyl-2-nitrophenyl)phosphonic acid involves its interaction with molecular targets such as enzymes and metal ions. The phosphonic acid group can chelate metal ions, inhibiting their catalytic activity. Additionally, the nitro group can undergo redox reactions, affecting cellular processes.
Comparison with Similar Compounds
(2-Amino-5-methylphenyl)phosphonic acid: Similar structure but with an amino group instead of a nitro group.
(5-Chloro-2-nitrophenyl)phosphonic acid: Contains a chlorine atom, affecting its reactivity and applications.
Uniqueness: (5-Methyl-2-nitrophenyl)phosphonic acid is unique due to the combination of its nitro and phosphonic acid groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(5-methyl-2-nitrophenyl)phosphonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8NO5P/c1-5-2-3-6(8(9)10)7(4-5)14(11,12)13/h2-4H,1H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKUXZNZPRWWSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])P(=O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NO5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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